molecular formula C19H16N2O3S B13774647 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) CAS No. 92798-16-8

1,10-Phenanthroline, mono(4-methylbenzenesulfonate)

Cat. No.: B13774647
CAS No.: 92798-16-8
M. Wt: 352.4 g/mol
InChI Key: TUHNJTOLXCFPHY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is a chemical compound that consists of a phenanthroline molecule with a mono(4-methylbenzenesulfonate) group attached. It is commonly used as a chelating agent in chemical and biological research, where it can bind to metal ions and form stable complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) typically involves the reaction of 1,10-phenanthroline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The product is then purified and tested to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted phenanthroline derivatives .

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) involves its ability to chelate metal ions. The phenanthroline moiety binds to metal ions through nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is unique due to the presence of both the phenanthroline and sulfonate groups, which enhance its chelating ability and solubility in various solvents. This makes it particularly useful in applications requiring strong metal ion binding and stability .

Properties

CAS No.

92798-16-8

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)

InChI Key

TUHNJTOLXCFPHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Origin of Product

United States

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